molecular formula C9H5BrF3NO5 B12861836 Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate

Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate

Cat. No.: B12861836
M. Wt: 344.04 g/mol
InChI Key: UCLXDJHJMKDKAV-UHFFFAOYSA-N
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Description

Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate is a chemical compound with the molecular formula C9H5BrF3NO5 It is known for its unique combination of bromine, nitro, and trifluoromethoxy groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate typically involves multiple steps. One common method includes the nitration of methyl 3-bromo-4-(trifluoromethoxy)benzoate, followed by esterification. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and methanol for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various molecular pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-Bromo-5-(trifluoromethoxy)benzoate: Similar structure but lacks the nitro group.

    Methyl 3-Bromo-4-(trifluoromethoxy)benzoate: Similar structure but with different substitution pattern.

    Methyl 3-Nitro-4-(trifluoromethoxy)benzoate: Similar structure but lacks the bromine atom .

Uniqueness

Methyl 3-Bromo-5-nitro-4-(trifluoromethoxy)benzoate is unique due to the combination of bromine, nitro, and trifluoromethoxy groups. This combination imparts distinct chemical properties, making it valuable for specific applications that require these functionalities .

Properties

Molecular Formula

C9H5BrF3NO5

Molecular Weight

344.04 g/mol

IUPAC Name

methyl 3-bromo-5-nitro-4-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H5BrF3NO5/c1-18-8(15)4-2-5(10)7(19-9(11,12)13)6(3-4)14(16)17/h2-3H,1H3

InChI Key

UCLXDJHJMKDKAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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